2-(2,4,6-Trichloropyrimidin-5-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5Cl3N2O |
|---|---|
Molecular Weight |
227.5 g/mol |
IUPAC Name |
2-(2,4,6-trichloropyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H5Cl3N2O/c7-4-3(1-2-12)5(8)11-6(9)10-4/h12H,1-2H2 |
InChI Key |
GSHMPGHQXQWRHC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C1=C(N=C(N=C1Cl)Cl)Cl |
Origin of Product |
United States |
The Enduring Significance of Pyrimidine Scaffolds
The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature and synthetic science. Its importance is underscored by its presence in the nucleobases of nucleic acids—cytosine, thymine, and uracil—which are essential for life itself. nih.gov Beyond this central biological role, the pyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceuticals. ekb.egresearchgate.net
The versatility of the pyrimidine structure has led to its incorporation into a vast array of therapeutic agents with diverse pharmacological activities. jclmm.comorientjchem.org These include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govorientjchem.org The ability of the pyrimidine ring to be readily functionalized allows chemists to fine-tune its biological activity, leading to the development of potent and selective drugs. jclmm.com Consequently, the synthesis of pyrimidine derivatives remains an active and vital area of research, with the constant goal of discovering new therapeutic agents. ekb.egjclmm.com
Halogenated Pyrimidines: Versatile Synthetic Intermediates
The introduction of halogen atoms onto the pyrimidine (B1678525) ring dramatically alters its chemical reactivity, transforming it into a highly versatile intermediate for organic synthesis. researchgate.net Halogenated pyrimidines are crucial building blocks due to their utility in creating functionalized heterocycles through various coupling reactions. nih.gov The electron-withdrawing nature of halogen atoms renders the pyrimidine ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
This enhanced reactivity is a key feature exploited by synthetic chemists. Furthermore, the different positions on the pyrimidine ring often exhibit differential reactivity, allowing for sequential and regioselective substitutions. For instance, in 2,4,6-trichloropyrimidine (B138864), the chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic substitution than the one at the C2 position. This predictable reactivity enables the controlled and systematic construction of complex, polysubstituted pyrimidine derivatives. Halogenated pyrimidines also serve as important substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds.
Positioning of 2 2,4,6 Trichloropyrimidin 5 Yl Ethanol in Pyrimidine Chemistry Research
Synthesis of the 2,4,6-Trichloropyrimidine Core
The foundational precursor for the title compound is 2,4,6-trichloropyrimidine. Its synthesis has evolved from conventional methods to more advanced, high-purity industrial processes.
Conventional Approaches from Barbituric Acid Derivatives
The classical and most common starting material for the synthesis of 2,4,6-trichloropyrimidine is barbituric acid. wikipedia.orgmtroyal.ca A well-established conventional method involves the reaction of barbituric acid with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as dimethylaniline. wikipedia.org This reaction, however, traditionally required an aqueous work-up to separate the product, which could be cumbersome for large-scale production. wikipedia.org
Advancements in High-Purity 2,4,6-Trichloropyrimidine Preparation
Modern synthetic advancements have focused on improving yield, purity, and process efficiency while minimizing waste. A significant improvement involves a two-step process where barbituric acid is first reacted with phosphorus oxychloride and subsequently with phosphorus pentachloride (PCl₅). wikipedia.orgmtroyal.ca Phosphorus pentachloride can also be generated in situ from the reaction of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. mtroyal.ca This approach allows for a non-aqueous work-up, simplifying the isolation of the final product, which is particularly advantageous on an industrial scale. wikipedia.org
Further refinements to achieve high purity include distillation of the reaction mixture to remove residual POCl₃, followed by heating the crude product to approximately 170°C to decompose impurities. mtroyal.ca Subsequent distillation can yield 2,4,6-trichloropyrimidine with a purity of 90-94%, essentially free of common impurities like 2,4,5,6-tetrachloropyrimidine. mtroyal.ca One patented method reports achieving purity levels above 99.5% through the use of a composite catalyst system and subsequent steam distillation under reduced pressure.
Role of Chlorinating Agents and Catalysis in Core Synthesis
The choice of chlorinating agent and catalyst is crucial for the efficient synthesis of the 2,4,6-trichloropyrimidine core.
Chlorinating Agents:
Phosphorus oxychloride (POCl₃): This is the primary reagent used to convert the hydroxyl groups of the tautomeric form of barbituric acid into chloro groups. wikipedia.orgmtroyal.ca
Phosphorus pentachloride (PCl₅): Often used in a second step or in conjunction with POCl₃ to ensure complete chlorination. wikipedia.orgmtroyal.ca It can be added directly or formed in the reaction mixture from phosphorus trichloride (PCl₃) and chlorine. mtroyal.ca
Catalysts: The reaction is often accelerated by the use of a catalyst. Various catalysts have been employed to enhance the reaction rate and yield. These include tertiary amines and amides.
| Catalyst Type | Examples |
| Tertiary Amines | Dimethylaniline, Triethylamine, Tributylamine |
| Amides | N,N-Dimethylformamide (DMF), N-methylpyrrolidone |
| Other | Quinoline |
These catalysts, particularly DMF, can form a Vilsmeier reagent with POCl₃, which is a highly reactive electrophile that facilitates the transformation.
Direct Synthesis of this compound
The direct synthesis of the target molecule involves the introduction of a two-carbon chain at the 5-position of the pyrimidine ring and its subsequent conversion to an ethanol group.
Multi-step Synthetic Routes from Pyrimidine Precursors
A key intermediate for introducing a functional group at the C-5 position is 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558). researchgate.net This aldehyde can be synthesized via the Vilsmeier-Haack reaction, which involves treating 2,4,6-trichloropyrimidine with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov In some protocols, a high molar ratio of POCl₃ to a barbituric acid precursor can facilitate both chlorination of the ring and formylation at the 5-position in a one-pot process.
Once the 2,4,6-trichloropyrimidine-5-carbaldehyde is obtained, the synthesis of this compound can be achieved through the reduction of the aldehyde functional group. This is a standard transformation in organic synthesis, where the aldehyde is converted to a primary alcohol.
Reduction of 2-(2,4,6-Trichloropyrimidin-5-yl)acetate Derivatives
An alternative synthetic pathway involves the reduction of an ester precursor, specifically an ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate derivative. This approach leverages the reactivity of esters towards strong reducing agents.
The reduction of esters to primary alcohols is a fundamental reaction in organic chemistry, commonly accomplished using powerful hydride reagents. byjus.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation, capable of reducing esters, carboxylic acids, and acid halides to the corresponding primary alcohols. byjus.commasterorganicchemistry.comic.ac.uk The reaction proceeds by the nucleophilic addition of a hydride ion to the ester carbonyl group.
Synthesis of Related Key Intermediates
The construction of this compound is approached through several key intermediate compounds. These precursors already possess the core pyrimidine structure and a two-carbon side chain at the C5 position, which can then be converted to the desired primary alcohol functionality.
A primary and logical precursor to this compound is its corresponding aldehyde, 2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde. The synthesis of this aldehyde can be envisioned starting from the more accessible 2,4,6-trichloropyrimidine-5-carbaldehyde. 001chemical.comupb.ro The carbaldehyde can undergo a one-carbon homologation to yield the acetaldehyde (B116499) derivative. Subsequently, the aldehyde functional group is readily reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) to furnish the final product, this compound. This two-step sequence—homologation followed by reduction—represents a viable pathway.
The synthesis of the closely related 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde (B103527) is documented, providing a template for the trichloro-analogue. 001chemical.commanchesterorganics.comchemenu.combldpharm.comcalpaclab.com The reduction of the aldehyde group to form the corresponding alcohol is a fundamental transformation in organic synthesis.
Another significant intermediate is ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate. 120.27.244 This ester can be directly reduced to the target alcohol, this compound, using more powerful reducing agents than those used for aldehydes, such as lithium aluminum hydride (LiAlH₄).
While a specific, detailed synthesis for ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is not prominently published, its preparation can be inferred from general synthetic methods for similar esters. walisongo.ac.idmdpi.com One common approach is the esterification of the corresponding carboxylic acid, 2-(2,4,6-trichloropyrimidin-5-yl)acetic acid, under acidic conditions with ethanol. Another pathway could involve the reaction of a suitable pyrimidine nucleophile with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. walisongo.ac.idmdpi.com For example, a synthetic scheme could involve the alkylation of a precursor with ethyl bromoacetate in the presence of a base like potassium carbonate. mdpi.com The development of flow synthesis techniques for compounds like ethyl isocyanoacetate also points towards modern, efficient methods for creating complex acetate (B1210297) derivatives that could be adapted for this purpose. rsc.org
The synthesis of pyrimidine-5-carbaldehyde (B119791) analogues, particularly 2,4,6-trichloropyrimidine-5-carbaldehyde, is a cornerstone for accessing the target molecule and its immediate precursors. This key intermediate serves as the anchor point for building the C5 side chain. upb.ro
A well-established method for synthesizing 2,4,6-trichloropyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction. upb.ro This reaction typically involves treating a suitable substrate with a Vilsmeier reagent, which is often generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). One reported synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde achieved a 46% yield. upb.ro The process involves reacting the precursor with a high molar ratio of POCl₃, followed by purification to obtain a yellowish-white precipitate of the desired carbaldehyde. upb.ro
The regioselective functionalization of this carbaldehyde is also a subject of research, indicating its utility as a versatile building block for more complex pyrimidine and fused-pyrimidine structures. 001chemical.com The preparation of the parent 2,4,6-trichloropyrimidine itself is typically achieved by reacting barbituric acid with phosphorus oxychloride, often in a two-step process that may involve phosphorus pentachloride or its precursors (phosphorus trichloride and chlorine), with yields reported to be in the range of 80-95%. google.comgoogle.com
Table 2: Reagents for Synthesis of Key Pyrimidine Precursors
| Target Compound | Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 2,4,6-Trichloropyrimidine | Barbituric Acid | POCl₃, PCl₅ (or PCl₃ + Cl₂) | 80-95% | google.comgoogle.com |
Cross-Coupling Reactions Involving Halogenated Pyrimidines
Halogenated pyrimidines, such as 2,4,6-trichloropyrimidine, are versatile substrates in organic synthesis due to the electron-deficient nature of the pyrimidine ring, which makes them susceptible to various cross-coupling reactions. researchgate.net These reactions are pivotal for creating carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex substituted pyrimidine derivatives. Palladium-catalyzed reactions, in particular, have become indispensable tools for the functionalization of these halogenated precursors.
Suzuki–Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgpearson.com This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to halogenated pyrimidines. researchgate.net
Research into the Suzuki-Miyaura coupling of polychlorinated pyrimidines has revealed a high degree of regioselectivity. In the case of 2,4,6-trichloropyrimidine, the reaction with an alkenylboronic acid preferentially occurs at the 4-position of the pyrimidine ring. researchgate.net This selectivity is attributed to the different electronic environments of the chlorine atoms at the C2, C4, and C6 positions. The reaction is also stereospecific, with the configuration of the double bond in the alkenylboronic acid being retained in the final product. researchgate.net
The reaction conditions for Suzuki-Miyaura coupling of chloropyrimidines typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand, along with a base. researchgate.netnih.gov Microwave-assisted procedures have been shown to be effective, offering short reaction times and requiring low catalyst loadings. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Chloropyrimidines
| Halopyrimidine | Coupling Partner | Catalyst System | Base | Product | Yield | Ref |
| 2,4-Dichloropyrimidine | (E)-Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Chloro-4-((E)-styryl)pyrimidine | 98% | researchgate.net |
| 2,4,6-Trichloropyrimidine | (E)-Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2,6-Dichloro-4-((E)-styryl)pyrimidine | 90% | researchgate.net |
| Resin-supported 4-amino-6-chloropyrimidine | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | Resin-supported 4-amino-6-arylpyrimidine | Moderate | nih.gov |
This table presents illustrative data from cited research and is not exhaustive.
Buchwald–Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. researchgate.net This reaction has become a fundamental method for the synthesis of arylamines.
The application of Buchwald-Hartwig amination to 2,4,6-trichloropyrimidine has been investigated, demonstrating that monosubstitution can be achieved. The reaction with various anilines shows that the regioselectivity is dependent on the reaction solvent. When ethanol is used as the solvent, the major product is the 4-anilino-2,6-dichloropyrimidine isomer. Under certain conditions with excess aniline, disubstitution can also occur.
For less nucleophilic amines, or in cases where regioselectivity is challenging, more advanced catalyst systems employing specialized phosphine ligands are often required to achieve high efficiency. wikipedia.org
Other Palladium-Catalyzed Coupling Reactions in Pyrimidine Synthesis
Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed couplings are instrumental in modifying halogenated pyrimidines.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce alkenyl side chains onto the pyrimidine core. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The Sonogashira coupling has been effectively used with di- and trichloropyrimidines to synthesize alkynylpyrimidine derivatives, which are of interest in medicinal chemistry. researchgate.net The reaction conditions are generally mild, making it suitable for complex molecule synthesis. wikipedia.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org A wide variety of halogenated heterocycles, including pyrimidines, can serve as coupling partners. wikipedia.orglibretexts.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.orgthermofisher.com
Table 2: Overview of Other Palladium-Catalyzed Reactions on Halogenated Pyrimidines
| Reaction | Description | Substrates | Catalyst System | Ref |
| Heck | Forms a C-C bond between a halide and an alkene. | Aryl/vinyl halides, Alkenes | Palladium catalyst, Base | wikipedia.orglibretexts.org |
| Sonogashira | Forms a C-C bond between a halide and a terminal alkyne. | Aryl/vinyl halides, Terminal alkynes | Palladium catalyst, Copper(I) co-catalyst, Base | wikipedia.orgresearchgate.netorganic-chemistry.org |
| Stille | Forms a C-C bond between a halide and an organotin compound. | Aryl/vinyl halides, Organostannanes | Palladium catalyst | wikipedia.orglibretexts.orgorganic-chemistry.org |
This table provides a general overview of the reactions.
Reactions Involving the Ethanol Side Chain
The 2-hydroxyethyl group on the pyrimidine ring of this compound offers a reactive site for further chemical modifications, independent of the halogenated pyrimidine core. The primary alcohol functionality can undergo a variety of transformations, including etherification, esterification, and oxidation.
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group of the ethanol side chain can be converted into an ether or an ester, which can alter the molecule's physical and chemical properties.
Etherification: This involves the formation of an ether linkage (R-O-R'). A common method for ether synthesis is the Williamson ether synthesis, though other methods under milder conditions have been developed. For instance, a one-pot method for the etherification of hydroxyl groups on pyrimidinone systems has been reported, which involves activation with a phosphonium (B103445) salt followed by reaction with an alcohol. nih.gov The direct etherification of alcohols can also be achieved using various catalysts and reaction conditions, with factors like alcohol chain length and branching influencing reactivity. osti.govacs.orgorganic-chemistry.org
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) yields an ester. libretexts.org The Fischer esterification, where an alcohol and a carboxylic acid are heated in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com To drive the reversible reaction towards the product, an excess of one reagent or the removal of water is typically employed. masterorganicchemistry.com Numerous other methods for esterification exist, utilizing various coupling agents and catalysts to facilitate the reaction under mild conditions. organic-chemistry.orgorganic-chemistry.org
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of the ethanol side chain can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions. e-bookshelf.dekhanacademy.org
Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required. libretexts.orgpearson.com Pyridinium chlorochromate (PCC) is a well-known reagent for this transformation. libretexts.orgyoutube.com Another effective reagent is Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder, non-acidic conditions. libretexts.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. e-bookshelf.delibretexts.org A common reagent for this is potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid, often under reflux conditions to ensure complete oxidation. libretexts.org Alternative, milder methods have been developed, such as a two-step, one-pot procedure using TEMPO and sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO₂). nih.gov This method is compatible with a wide range of sensitive functional groups. nih.gov Heterogeneous catalysts, such as palladium-based systems, have also been shown to be effective for the aerobic oxidation of primary alcohols, including those on heterocyclic rings, to carboxylic acids. acs.org
Table 3: Common Reagents for the Oxidation of Primary Alcohols
| Reagent(s) | Product | Conditions | Ref |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild, anhydrous | libretexts.orgpearson.comyoutube.com |
| Dess-Martin Periodinane (DMP) | Aldehyde | Mild, non-acidic | libretexts.org |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Strong acid, heat (reflux) | libretexts.org |
| TEMPO / NaOCl, then NaClO₂ | Carboxylic Acid | Mild, one-pot, buffered | nih.gov |
| Heterogeneous Pd-based catalyst / O₂ | Carboxylic Acid | Aerobic, basic conditions | acs.org |
This table summarizes common oxidation methods and is not an exhaustive list.
Conversion to Other Functional Groups (e.g., Sulfonates)
The conversion of the primary alcohol in this compound to a sulfonate ester is a crucial transformation that enhances its utility as a synthetic intermediate. Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO-) is a strong base. masterorganicchemistry.com However, by converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, it is transformed into an excellent leaving group, readily displaced by a wide range of nucleophiles. masterorganicchemistry.comyoutube.com This conversion is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base.
The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion. A base, commonly pyridine (B92270) or triethylamine, is used to neutralize the hydrogen chloride (HCl) generated during the reaction. youtube.com The stereochemistry of the alcohol is retained during this process as the C-O bond of the alcohol is not broken. masterorganicchemistry.com
In the context of pyrimidine derivatives, the tosylation of a hydroxyl group has been reported as a key step to enable further functionalization, such as in Suzuki cross-coupling reactions. acs.org For this compound, the conversion to its corresponding tosylate or mesylate would proceed as illustrated in the following representative reaction scheme.
Interactive Table: Representative Sulfonylation of this compound
| Reactant | Reagent | Product | General Conditions |
| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(2,4,6-Trichloropyrimidin-5-yl)ethyl tosylate | Anhydrous solvent (e.g., Dichloromethane), 0 °C to room temperature nih.gov |
| This compound | Methanesulfonyl chloride (MsCl), Triethylamine | 2-(2,4,6-Trichloropyrimidin-5-yl)ethyl mesylate | Anhydrous solvent (e.g., Dichloromethane), 0 °C to room temperature nih.gov |
The resulting sulfonate, 2-(2,4,6-trichloropyrimidin-5-yl)ethyl tosylate or mesylate, is a versatile intermediate. The sulfonate group can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide array of functional groups at this position, thereby expanding the molecular diversity of accessible pyrimidine derivatives.
Green Chemistry Principles in Pyrimidine Derivatization
The synthesis and derivatization of pyrimidines have traditionally involved methods that are often not environmentally benign. nih.gov However, there is a growing emphasis on the integration of green chemistry principles to develop more sustainable synthetic routes. researchgate.netnih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances. Key green chemistry approaches applicable to pyrimidine derivatization include the use of greener solvents, alternative energy sources, and catalytic methods.
Greener Solvents and Catalysts: The use of water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media, in place of hazardous organic solvents, is a significant green strategy. researchgate.net For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved in high yields using a sulfonic acid-functionalized magnetic nanoparticle catalyst in water. researchgate.net This approach not only avoids volatile organic compounds but also allows for the easy recovery and reuse of the catalyst.
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.orgnih.gov The synthesis of various pyridine derivatives, structurally related to pyrimidines, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times dropping from hours to minutes and yields increasing. acs.org
Solvent-Free and Multicomponent Reactions: Conducting reactions in the absence of a solvent or using one of the reactants as the solvent minimizes waste. researchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient. The Biginelli reaction for the synthesis of dihydropyrimidines is a classic example of an MCR that can be performed under solvent-free conditions using a reusable catalyst. researchgate.net
Interactive Table: Application of Green Chemistry Principles in Pyrimidine Synthesis
| Green Chemistry Approach | Example Reaction | Conditions | Advantages | Reference |
| Reusable Catalyst & Solvent-Free | Biginelli reaction for dihydropyrimidines | Benzaldehyde, Ethyl acetoacetate, Urea, PMO-Py-IL catalyst, 100 °C | High yield (95%), catalyst reusable for at least 10 cycles, no solvent waste. | researchgate.net |
| Microwave-Assisted Synthesis | Synthesis of 3-cyanopyridines | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone, ammonium (B1175870) acetate in ethanol | Drastically reduced reaction time (2-7 min vs. 5-8 h) and increased yields (85-96% vs. 65-85%) compared to conventional heating. | acs.org |
| Aqueous Media & Recoverable Catalyst | Synthesis of pyrimido[4,5-d]pyrimidines | 6-amino-N,N-dimethyluracil, phenylisothiocyanate, aromatic aldehydes, PEG-bound sulfonic acid in water | High yields, use of water as a safe solvent, catalyst can be recovered and reused. | researchgate.net |
The adoption of these green chemistry principles in the synthesis and derivatization of compounds like this compound is crucial for developing environmentally responsible and economically viable chemical processes.
Focused Research on this compound and Its Derivatives Reveals Limited Publicly Available Data
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of specific research focused on the chemical compound This compound . While the broader class of pyrimidine derivatives is a subject of extensive study in medicinal chemistry and materials science, this particular trichlorinated pyrimidine with an ethanol substituent at the 5-position does not appear to be a widely synthesized or derivatized scaffold in the reported literature.
Searches for the synthesis, functionalization, and structure-activity relationships of this compound and its derivatives did not yield specific experimental studies outlining its preparation or subsequent chemical modifications. The core of the user's request—to generate a detailed article on its derivatization—cannot be fulfilled with the currently available scientific data.
While general methodologies for the functionalization of the closely related 2,4,6-trichloropyrimidine are well-documented, including regioselective amination and reactions with various nucleophiles, these cannot be directly and accurately extrapolated to the specific target compound without experimental validation. The presence of the ethanol group at the 5-position could significantly influence the reactivity and regioselectivity of the pyrimidine ring, making any such extrapolation speculative and not suitable for a scientifically rigorous article.
Similarly, literature on 2,4,6-trichloropyrimidine-5-carbaldehyde provides insights into the functionalization of a 5-substituted trichloropyrimidine, but the chemical behavior of the aldehyde group is distinct from that of the ethanol group, precluding a direct comparison of synthetic strategies and derivative outcomes.
Given the absence of specific data for "this compound," it is not possible to provide a scientifically accurate article that adheres to the user's detailed outline concerning its derivatives' synthesis and structure-activity relationships.
It is possible that this compound is a novel or proprietary chemical entity not yet described in publicly available research or that it is an intermediate in a larger, undisclosed synthetic pathway.
For a comprehensive and scientifically sound article, it would be more feasible to focus on a well-documented pyrimidine derivative, such as 2,4,6-trichloropyrimidine or 2,4,6-trichloropyrimidine-5-carbaldehyde , for which a substantial body of research on synthesis, functionalization, and biological activities exists.
Synthesis and Functionalization of 2 2,4,6 Trichloropyrimidin 5 Yl Ethanol Derivatives
Structure-Activity Relationship (SAR) Exploration of Derivatives
Exploration of Polar Modifications
The introduction of polar functional groups onto a lead molecule is a critical step in optimizing its drug-like properties. For the parent compound, 2-(2,4,6-trichloropyrimidin-5-yl)ethanol, the primary alcohol moiety presents a prime opportunity for such modifications. Research efforts in this area have concentrated on the synthesis of ether and carbamate (B1207046) derivatives to explore the impact of these polar functionalities.
The synthesis of the core intermediate, 2,4,6-trichloropyrimidine (B138864), is a well-established process. It is typically prepared from barbituric acid through a reaction with phosphorus oxychloride, often in the presence of a catalyst, followed by reaction with phosphorus pentachloride or reactants that form it in situ, such as phosphorus trichloride (B1173362) and chlorine. masterorganicchemistry.comresearchgate.net This process provides the essential trichlorinated pyrimidine (B1678525) starting material for further elaboration.
The conversion of the primary alcohol of this compound to various ether derivatives is a common strategy to introduce polar side chains. The Williamson ether synthesis is a classical and versatile method for achieving this transformation. masterorganicchemistry.compbworks.comwikipedia.orgyoutube.comlibretexts.org This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage.
While specific experimental data for the etherification of this compound is not extensively detailed in publicly available literature, the general principles of the Williamson ether synthesis would apply. The reaction would typically proceed by treating the starting alcohol with a strong base, such as sodium hydride, to form the corresponding sodium alkoxide. This intermediate would then be reacted with a suitable alkyl halide to yield the desired ether derivative. The choice of the alkyl halide allows for the introduction of a wide variety of polar groups.
Table 1: Representative Ether Modifications of this compound No specific experimental data for these derivatives of the target compound was found in the search results. The following table is a hypothetical representation based on general chemical principles.
| Derivative Name | Alkylating Agent | Expected Polar Group | Potential Research Focus |
|---|---|---|---|
| 2-(2,4,6-Trichloropyrimidin-5-yl)ethyl methyl ether | Methyl iodide | -OCH3 | Baseline for physicochemical property comparison. |
| 2-(2,4,6-Trichloropyrimidin-5-yl)ethyl 2-methoxyethyl ether | 2-Methoxyethyl chloride | -OCH2CH2OCH3 | Introduction of an ether linkage to enhance aqueous solubility. |
| 2-(2-(2,4,6-Trichloropyrimidin-5-yl)ethoxy)ethan-1-ol | 2-(2-Chloroethoxy)ethan-1-ol | -O(CH2)2OH | Introduction of a terminal hydroxyl group for further functionalization or improved hydrogen bonding. |
The formation of carbamates from the primary alcohol of this compound represents another important avenue for introducing polar modifications. Carbamates are known to be metabolically stable and can participate in hydrogen bonding, which can be crucial for target engagement. The most direct method for the synthesis of carbamates from alcohols is the reaction with an isocyanate. researchgate.netkuleuven.be
This reaction typically proceeds by the nucleophilic attack of the alcohol onto the electrophilic carbon of the isocyanate, often catalyzed by a base. The nature of the R-group on the isocyanate (R-N=C=O) dictates the final functionality of the carbamate.
Table 2: Representative Carbamate Modifications of this compound No specific experimental data for these derivatives of the target compound was found in the search results. The following table is a hypothetical representation based on general chemical principles.
| Derivative Name | Isocyanate Reagent | Expected Polar Group | Potential Research Focus |
|---|---|---|---|
| 2-(2,4,6-Trichloropyrimidin-5-yl)ethyl methylcarbamate | Methyl isocyanate | -OC(O)NHCH3 | Introduction of a simple hydrogen bond donor/acceptor group. |
| 2-(2,4,6-Trichloropyrimidin-5-yl)ethyl ethylcarbamate | Ethyl isocyanate | -OC(O)NHCH2CH3 | Modulation of lipophilicity and hydrogen bonding potential. |
| 2-(2,4,6-Trichloropyrimidin-5-yl)ethyl phenylcarbamate | Phenyl isocyanate | -OC(O)NHPh | Introduction of an aromatic moiety for potential π-stacking interactions. |
The exploration of these polar modifications is a rational approach in the iterative process of drug discovery. The resulting derivatives would be subjected to a battery of in vitro assays to determine their biological activity, solubility, and metabolic stability, guiding further synthetic efforts. The strategic introduction of ether and carbamate functionalities serves as a powerful tool to modulate the properties of the this compound scaffold in the quest for new and effective therapeutic agents.
Applications in Medicinal Chemistry and Drug Discovery Research
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol as a Building Block in Drug Synthesis
The 2,4,6-trichloropyrimidine (B138864) core is a highly versatile scaffold in synthetic organic chemistry, primarily due to the differential reactivity of its three chlorine atoms. This allows for sequential and site-selective nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This strategic functionalization is key to developing libraries of compounds for drug discovery programs. The ethanol (B145695) group at the 5-position can also be modified or used to alter the solubility and pharmacokinetic properties of the resulting molecules.
This building block is instrumental in synthesizing fused heterocyclic systems and multi-substituted pyrimidines. For instance, the synthesis of pyrimido[4,5-b]azepine derivatives, which have been investigated as kinase inhibitors, can be accomplished using precursors derived from functionalized pyrimidines. northwestern.edu Similarly, the development of tricyclic azepine derivatives, such as pyrimido[4,5-b]-1,4-benzoxazepines and related thiazepines and diazepines, relies on the pyrimidine (B1678525) core to build molecules with inhibitory activity against targets like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov
A prominent example of its utility is in the synthesis of diarylpyrimidine derivatives, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The antiviral drug Etravirine is a key member of this class. The synthesis of Etravirine and its analogues often begins with 2,4,6-trichloropyrimidine. google.comgoogle.com The process typically involves sequential substitution reactions where the chlorine atoms are replaced by aryl groups, demonstrating the core's role as a linchpin in constructing these medically important compounds. google.com
Investigational Biological Activities of Derivatives
Derivatives synthesized from the trichloropyrimidine scaffold have been explored for a multitude of biological activities, targeting inflammation, cancer, infectious diseases, and central nervous system disorders.
The role of pyrimidine derivatives in modulating inflammatory pathways is an active area of research. Inflammation is a complex biological response, and key signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways are often targeted for therapeutic intervention. nih.govnih.gov
Studies have shown that certain pyrimidine-based compounds can inhibit the production of inflammatory mediators. A common in vitro model for inflammation involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), which triggers a strong inflammatory response, including the release of nitric oxide (NO). mdpi.comnih.gov Several pyrimidine derivatives have demonstrated the ability to suppress this LPS-induced NO production. mdpi.commdpi.com For example, certain triarylpyrazole derivatives, which share structural motifs with some pyrimidine-based anti-inflammatory agents, significantly inhibit both NO and prostaglandin (B15479496) E2 (PGE2) release. nih.gov
The mechanism often involves the downregulation of the TLR4/NF-κB signaling cascade. nih.govnih.gov This pathway, when activated by LPS, leads to the transcription of pro-inflammatory genes. nih.gov By inhibiting key components of this pathway, such as p38 MAPK, pyrimidine derivatives can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. mdpi.comnih.gov
Table 1: Investigated Anti-Inflammatory Activity of Pyrimidine and Related Derivatives
| Derivative Class | Target/Assay | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Triarylpyrazoles | LPS-induced PGE2 & NO production in RAW 264.7 cells | Potent inhibition of PGE2 and NO release. nih.govmdpi.com | Inhibition of COX-2 and iNOS protein expression. mdpi.com |
| Morroniside | LPS-induced inflammation in RAW 2.64.7 cells | Inhibition of pro-inflammatory factors. nih.gov | Blocks TLR4 expression and NF-κB translocation. nih.gov |
| Silibinin | LPS-induced macrophage activation | Inhibition of NO generation and iNOS gene expression. nih.gov | Negative regulation of the p38 MAPK pathway. nih.gov |
Enzyme inhibition is a cornerstone of modern drug discovery, and pyrimidine derivatives have been successfully developed as potent inhibitors for several key enzyme families.
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K pathway is crucial for cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. nih.gov The pyrimidine scaffold is present in numerous PI3K inhibitors. nih.govtandfonline.com For example, thienopyrimidine derivatives have been identified as potent PI3K/mTOR dual inhibitors. mdpi.com Researchers have also designed and synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with low nanomolar IC50 values and high selectivity for the PI3Kδ isoform, which is implicated in inflammatory diseases and certain cancers. mdpi.com Similarly, novel morpholinopyrimidines have been found to be more potent PI3K inhibitors than reference compounds. nih.gov
Focal Adhesion Kinase (FAK)/Proline-rich Tyrosine Kinase 2 (Pyk2) Inhibition: FAK and Pyk2 are non-receptor tyrosine kinases involved in inflammatory responses and cell adhesion. Dual inhibition of this pathway is being explored as a therapeutic strategy for conditions like sepsis. Pharmacological inhibition of the FAK-Pyk2 pathway has been shown to protect against organ damage and improve survival in preclinical models of sepsis by reducing the systemic inflammatory response. nih.govnih.gov
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). nih.gov Inhibitors of specific PDE isozymes have therapeutic potential in inflammatory and neurological disorders. Pyrimidine-based compounds have been identified as potent inhibitors of PDE7 and PDE4, which are involved in T-cell proliferation and inflammation. nih.govgoogle.com
Table 2: Pyrimidine Derivatives as Enzyme Inhibitors
| Enzyme Target | Derivative Scaffold | Biological Context | Finding |
|---|---|---|---|
| PI3Kδ | Pyrazolo[1,5-a]pyrimidine | Inflammatory diseases, Asthma | Identified potent inhibitors with IC50 values in the low nanomolar range. mdpi.com |
| PI3K | Thienopyrimidine | Cancer | Developed potent PI3K/mTOR dual inhibitors. mdpi.com |
| FAK/Pyk2 | Dual Inhibitor (PF562271) | Sepsis | Inhibition blunted inflammatory abnormalities and prolonged survival in mice. nih.govnih.gov |
| PDE7 | Pyrimidine-based | T-cell Proliferation | Identified potent inhibitors of PDE7. nih.gov |
| PDE4 | Pyrimidine carboxamides | Inflammatory Diseases (e.g., COPD, Asthma) | Compounds designed as selective PDE4 inhibitors. google.com |
Derivatives of the pyrimidine core have been synthesized to act as specific ligands for G-protein coupled receptors (GPCRs), which are important drug targets.
Galanin Receptor 2 (GalR2) Ligands: GalR2 is a receptor for the neuropeptide galanin and is considered a target for treating conditions like seizures. A novel series of 2,4,6-triaminopyrimidine (B127396) derivatives were synthesized and found to possess sub-micromolar affinity for GalR2, with IC50 values ranging from 0.3 to 1 μM. nih.govnih.gov
Serotonin 5-HT1A and 5-HT2A Receptor Ligands: Serotonin receptors are key targets for treating depression, anxiety, and other neuropsychiatric disorders. Arylpiperazine derivatives containing a pyrimido[2,1-f]purine fragment have been developed as potent ligands for the 5-HT1A receptor, with some compounds showing high affinity (Ki = 1.1 nM). nih.gov These compounds also interact with 5-HT2A receptors, leading to mixed ligand profiles that could be beneficial for complex disorders. nih.gov Research also indicates that modulating these receptors can influence apoptosis in the hippocampus, suggesting a role in neurodegenerative diseases. nih.gov
Table 3: Pyrimidine Derivatives as Receptor Ligands
| Receptor Target | Derivative Class | Affinity/Activity | Potential Application |
|---|---|---|---|
| GalR2 | 2,4,6-Triaminopyrimidines | Sub-micromolar affinity (IC50 = 0.3-1.0 μM). nih.govnih.gov | Anticonvulsant |
| 5-HT1A | Pyrimido[2,1-f]purine derivatives | High affinity (Ki as low as 1.1 nM). nih.gov | Antidepressant, Anxiolytic |
| 5-HT2A | Pyrimido[2,1-f]purine derivatives | Moderate to low affinity. nih.gov | Antidepressant, Antipsychotic |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. nih.gov The pyrimidine scaffold is a core component of several investigational antitubercular agents, with some compounds having entered clinical trials. nih.gov Structure-activity relationship (SAR) studies have shown that the central pyrimidine ring is crucial for the antitubercular activity of these derivatives. acs.org For example, one study identified a derivative, 5a, that exhibited potent activity against drug-resistant tuberculosis strains with a minimum inhibitory concentration (MIC) of 0.5–1.0 μg/mL. acs.org Another series of novel pyrimidine derivatives identified a lead compound that remarkably reduced the bacterial burden in infected mice, with in silico modeling suggesting dihydrofolate reductase as a potential target. nih.gov
The pyrimidine ring is a fundamental component of many antiviral drugs. As mentioned, the diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drug Etravirine, is a prime example. Etravirine is used in the treatment of HIV infection. The synthesis of Etravirine and its analogues frequently employs 2,4,6-trichloropyrimidine as a starting material. google.comgoogle.com The synthetic route involves the carefully controlled, sequential substitution of the chlorine atoms with different aryl groups, ultimately yielding the final diarylpyrimidine structure. google.com This highlights the critical role of the trichloropyrimidine building block in the development of potent antiviral agents.
Neuroprotective Potential
There is currently no available research data from preclinical or in vitro studies to support the neuroprotective potential of this compound. Studies on other pyrimidine derivatives have suggested that this class of compounds may offer neuroprotection through various mechanisms, such as reducing oxidative stress or modulating inflammatory pathways in the brain. However, without specific experimental results for this compound, any discussion of its neuroprotective effects would be purely speculative.
Sorbitol Dehydrogenase Inhibition
The pyrimidine scaffold is a known feature in some sorbitol dehydrogenase inhibitors, which are of interest in the management of diabetic complications. The enzyme sorbitol dehydrogenase is part of the polyol pathway, which becomes overactive in hyperglycemic conditions. Inhibition of this enzyme is a potential therapeutic strategy. However, there are no published studies that have evaluated the inhibitory activity of this compound against sorbitol dehydrogenase. Therefore, key data points such as the half-maximal inhibitory concentration (IC₅₀) are unknown.
Preclinical Assessment of Drug-Likeness and Pharmacological Properties
A crucial step in early drug discovery is the assessment of a compound's drug-likeness and basic pharmacological properties. This often involves in silico predictions of physicochemical properties based on established guidelines like Lipinski's Rule of Five, as well as in vitro assays to determine solubility, permeability, and metabolic stability. For this compound, there is no publicly available data from such preclinical assessments. While it is possible to theoretically calculate some of these parameters, without experimental validation, they remain predictive and not factual research findings.
Other Advanced Material and Agrochemical Applications
Reactive Dyes Based on Pyrimidine (B1678525) Carbaldehyde Anchor Groups
The 2,4,6-trichloropyrimidine (B138864) framework is a well-established anchor group in the synthesis of reactive dyes. upb.roresearchgate.netresearchgate.netgoogle.comgoogle.com Reactive dyes form covalent bonds with the functional groups present in textile fibers, leading to excellent wash fastness. upb.ro The reactivity of the chlorine atoms on the pyrimidine ring allows for the attachment of chromophores and subsequent bonding to the substrate. upb.roresearchgate.net
Research has demonstrated the synthesis of azomethinic reactive dyes starting from 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), a compound structurally similar to 2-(2,4,6-trichloropyrimidin-5-yl)ethanol. upb.ro In these dyes, the chromophore is attached through the formyl group, leaving the chlorine atoms available for reaction with the fiber. upb.ro The synthesis typically involves the condensation of the pyrimidine carbaldehyde with an appropriate amino-functionalized chromophore. upb.ro
The ethanol (B145695) group in this compound could serve as a point of attachment for a chromophore through an ester or ether linkage. Alternatively, the ethanol group could be oxidized to the corresponding aldehyde, 2,4,6-trichloropyrimidine-5-carbaldehyde, which is a known precursor for reactive dyes. upb.ro The presence of the trichloropyrimidine ring is crucial for the dye's reactivity, with the chlorine atoms, particularly at the 2- and 4-positions, being susceptible to nucleophilic substitution by the hydroxyl groups of cellulosic fibers or the amino groups of protein fibers. upb.ro
Table 1: Key Features of Pyrimidine-Based Reactive Dyes
| Feature | Description | Reference |
| Anchor Group | 2,4,6-Trichloropyrimidine | upb.roresearchgate.netresearchgate.net |
| Bonding | Covalent bond formation with fiber | upb.ro |
| Key Intermediate | 2,4,6-Trichloropyrimidine-5-carbaldehyde | upb.roresearchgate.net |
| Attachment Point | Formyl group for chromophore linkage | upb.ro |
| Reactive Sites | Chlorine atoms on the pyrimidine ring | upb.ro |
Pyrimidine Derivatives in High-Energy Compounds Research
The exploration of pyrimidine derivatives as energetic materials is an active area of research. rsc.org The high nitrogen content and the potential for introducing energetic functional groups make the pyrimidine skeleton a promising platform for the development of high-energy density materials. rsc.org The strategy often involves the introduction of nitro groups or the formation of N-oxides to increase the oxygen balance and energy content of the molecule.
While there is no direct literature on the use of this compound in high-energy compounds, its structure suggests potential pathways for modification. The chlorine atoms can be substituted with nitro groups or other energetic moieties. The ethanol side chain could also be a site for nitration to form a nitrate (B79036) ester, a common functional group in energetic materials. A review on skeletal editing of pyrimidines highlights the synthesis of various energetic compounds from pyrimidine-based starting materials. rsc.org These transformations often involve ring-opening and ring-closing reactions to create diverse high-energy backbones. rsc.org
The development of new energetic materials focuses on achieving a balance between high performance (e.g., detonation velocity, detonation pressure) and low sensitivity to external stimuli like impact and friction. The inherent stability of the pyrimidine ring, combined with the potential for introducing multiple energetic groups, makes it an attractive scaffold for this purpose. Army chemists are actively researching new energetic materials, including those based on furazan (B8792606) precursors, to enhance the performance of explosives and propellants. army.mil
Precursors for Carbon Nanotube Synthesis
Carbon nanotubes (CNTs) are typically synthesized through methods like arc discharge, laser ablation, and chemical vapor deposition (CVD). wikipedia.orgnih.govyoutube.com The CVD method involves the decomposition of a carbon-containing precursor gas over a catalyst at high temperatures. wikipedia.orgyoutube.com A variety of carbon sources have been explored, including hydrocarbons and alcohols. youtube.com
Halogenated organic compounds have been investigated as precursors or additives in CNT synthesis. The presence of halogens can influence the growth process and the properties of the resulting nanotubes. While there is no specific mention of this compound as a precursor for CNTs, its structure contains both a carbon-nitrogen heterocyclic ring and chlorine atoms, which could be relevant. The pyrimidine ring could serve as a source of both carbon and nitrogen, potentially leading to the formation of nitrogen-doped CNTs. Nitrogen doping is known to modify the electronic properties of CNTs, making them suitable for various applications, including catalysis and sensing.
The synthesis of CNTs can be influenced by the precursor's chemical structure. For instance, the use of aromatic compounds can lead to the formation of a layer of aromatic polycyclic compounds on the surface of the CNTs. google.com The trichloropyrimidine core of the subject compound could potentially play a similar role.
Table 2: Common Methods for Carbon Nanotube Synthesis
| Synthesis Method | Description | Reference |
| Arc Discharge | Vaporization of graphite (B72142) electrodes in an electric arc. | wikipedia.orgnih.gov |
| Laser Ablation | Vaporization of a graphite target with a high-power laser. | wikipedia.orgyoutube.com |
| Chemical Vapor Deposition (CVD) | Decomposition of a carbon-containing gas over a catalyst. | wikipedia.orgnih.govyoutube.com |
Agrochemical Applications (e.g., Herbicidal Activity)
Pyrimidine derivatives are a well-established and important class of herbicides. tandfonline.comnih.govthepharmajournal.comresearchgate.netacs.org They are known to exhibit a broad spectrum of biological activities and are used to control a wide variety of weeds. tandfonline.comthepharmajournal.comresearchgate.net The mode of action of many pyrimidine-based herbicides involves the inhibition of key enzymes in plants, such as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids. acs.org
The herbicidal activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. thepharmajournal.comacs.org The 2,4,6-trichloropyrimidine core is a known intermediate in the synthesis of active ingredients for plant protection. google.comgoogle.com Research has shown that phenylpyrimidine derivatives, which contain a phenyl group attached to the pyrimidine ring, are effective herbicides. thepharmajournal.com
A series of novel pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety have been synthesized and shown to exhibit good herbicidal activity against various weeds. tandfonline.com Similarly, pyrimidine–biphenyl hybrids have been developed as potent AHAS inhibitors with excellent post-emergence herbicidal activity. acs.org These examples underscore the versatility of the pyrimidine scaffold in designing new herbicides.
The compound this compound, with its reactive chlorine atoms, provides a platform for the synthesis of a diverse library of derivatives. The chlorine atoms can be substituted with various functional groups to modulate the herbicidal activity and selectivity. The ethanol side chain could also be modified to fine-tune the compound's properties, such as its uptake and translocation within the plant.
Table 3: Examples of Herbicidal Pyrimidine Derivatives
| Derivative Class | Target Enzyme/Mechanism | Reference |
| Phenylpyrimidines | Inhibition of plant growth enzymes | thepharmajournal.com |
| Pyrimidine-1,2,4-triazoles | Broad-spectrum herbicidal activity | tandfonline.com |
| Pyrimidine-biphenyl hybrids | Acetohydroxyacid synthase (AHAS) inhibitors | acs.org |
Theoretical and Computational Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This analysis is crucial for understanding the inhibitory mechanism of potential drug candidates. For derivatives of 2-(2,4,6-trichloropyrimidin-5-yl)ethanol, docking studies have been instrumental in identifying key interactions that stabilize the ligand-protein complex.
Research on pyrimidine (B1678525) derivatives frequently identifies them as kinase inhibitors, targeting enzymes like Focal Adhesion Kinase (FAK) or Cyclin-Dependent Kinases (CDKs). rsc.orgnih.gov In silico docking simulations of pyrimidine-based compounds into the ATP-binding pocket of such kinases reveal common interaction patterns. The pyrimidine scaffold often forms crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. nih.govbohrium.com
For this compound, the nitrogen atoms in the pyrimidine ring could act as hydrogen bond acceptors, interacting with backbone amide groups of key residues in a kinase hinge region, such as Cys502. rsc.org The ethanol (B145695) substituent introduces a hydroxyl group, which can serve as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions with nearby residues. Furthermore, the trichlorophenyl portion of the molecule is expected to engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket. rsc.orgnih.gov Studies on similar pyrimidine inhibitors have highlighted the importance of interactions with residues such as Ile428, Leu553, and Leu567 for binding affinity. rsc.org
| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues | Reference |
|---|---|---|---|
| Pyrimidine Ring Nitrogens | Hydrogen Bond (Acceptor) | Hinge Region (e.g., Cys502) | rsc.org |
| Ethanol Hydroxyl Group | Hydrogen Bond (Donor/Acceptor) | Glutamic Acid, Threonine | nih.gov |
| Trichlorophenyl Group | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine | rsc.org |
| Pyrimidine Ring | π-Alkyl Interactions | Valine, Isoleucine | nih.gov |
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. These models correlate the chemical structure of a series of compounds with their biological activity.
For pyrimidine derivatives, SAR studies have established several key principles. The substitution pattern on the pyrimidine ring is a major determinant of activity. rsc.org In this compound, the three chlorine atoms are strong electron-withdrawing groups, which significantly influence the electronic properties of the pyrimidine ring and its reactivity. nih.govacs.org The position and nature of substituents can modulate binding affinity and selectivity. For instance, studies on 2-sulfonylpyrimidines show that electron-withdrawing groups on the ring can drastically increase reaction rates with nucleophilic residues like cysteine. nih.gov
QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. rsc.orgresearchgate.net For pyrimidine-based inhibitors, these models often show that bulky, hydrophobic groups are favored in certain regions of the binding site, while hydrogen bond donors or acceptors are critical in others. rsc.org The CoMSIA models for FAK inhibitors, for example, have indicated that hydrophobic and hydrogen bond donor fields have a significant impact on the bioactivities of the inhibitors. rsc.org The ethanol group on this compound would contribute to the hydrogen bond donor field, while the chlorinated ring would contribute to both the hydrophobic and electrostatic fields.
| Structural Feature | Predicted Influence on Activity | Rationale from SAR/QSAR Studies | Reference |
|---|---|---|---|
| Trichloropyrimidine Core | Modulates electronic properties and reactivity; potential for hydrophobic interactions. | Electron-withdrawing groups significantly alter ring reactivity. The heterocyclic core is key for binding. | nih.govacs.org |
| Ethanol Side Chain | Provides a hydrogen bond donor/acceptor site, enhancing binding affinity and specificity. | Hydrogen bonding is a critical component of ligand-protein interactions for many inhibitors. | nih.gov |
| 5-Position Substitution | The position of the ethanol group influences its orientation in the binding pocket. | Substitution at position 5 has a significant effect on reactivity and interaction with target proteins. | nih.gov |
| Overall Lipophilicity | Affects cell permeability and binding to hydrophobic pockets. | Lipophilic efficiency is a key parameter in drug design, and pyrimidine derivatives show varied lipophilicity based on substituents. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. kastamonu.edu.tracs.org These calculations provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
For pyrimidine derivatives, DFT calculations can determine the geometry and electronic properties. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally implies higher chemical reactivity. kastamonu.edu.tr For this compound, the presence of three electron-withdrawing chlorine atoms is expected to lower the energy of the LUMO, making the pyrimidine ring susceptible to nucleophilic attack, a common reaction mechanism for covalent inhibitors.
Molecular Electrostatic Potential (MEP) maps visualize the electron density around a molecule, highlighting regions prone to electrophilic and nucleophilic interactions. In pyrimidine derivatives, the nitrogen atoms typically represent regions of negative potential (nucleophilic), while the hydrogen atoms of substituents like the ethanol group show positive potential (electrophilic). researchgate.net This information is valuable for understanding non-covalent interactions, such as hydrogen bonding, observed in docking studies.
| Descriptor | Definition | Predicted Significance for the Compound | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Energy of the outermost electron-donating orbital. | Indicates the ability to donate electrons in a reaction. | kastamonu.edu.tr |
| LUMO (Lowest Unoccupied Molecular Orbital) | Energy of the innermost electron-accepting orbital. | Indicates the ability to accept electrons; lowered by chlorine atoms, suggesting susceptibility to nucleophilic attack. | kastamonu.edu.tr |
| HOMO-LUMO Energy Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. | kastamonu.edu.tr |
| Molecular Electrostatic Potential (MEP) | Shows the charge distribution on the molecule's surface. | Identifies sites for hydrogen bonding and other electrostatic interactions with a protein target. | researchgate.net |
Conformation Analysis and Molecular Dynamics Simulations
While docking provides a static picture of ligand binding, conformation analysis and molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These methods are used to assess the stability of the binding pose and the conformational flexibility of the ligand and protein. nih.govbohrium.com
For a flexible molecule like this compound, the ethanol side chain has rotational freedom. MD simulations can explore the conformational space of this side chain within the protein's binding pocket, revealing the most stable and populated orientations. frontiersin.org Such simulations have been performed on various pyrimidine derivatives to confirm the stability of docking results and to refine the understanding of their binding modes. rsc.orgresearchgate.net
Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains securely in the binding pocket. bohrium.com Additionally, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a more quantitative estimate of the binding affinity than docking scores alone. rsc.orgbohrium.com For pyrimidine-based FAK inhibitors, MD simulations have confirmed satisfactory stability and provided binding free energy calculations that correlate well with experimental activity. rsc.org
| MD Simulation Parameter/Analysis | Description | Potential Insight for this compound | Reference |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time compared to a reference structure. | Assesses the stability of the ligand in the binding pocket and the overall protein-ligand complex. | bohrium.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein upon ligand binding. | bohrium.com |
| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding for the ligand-protein complex. | Provides a quantitative estimation of binding affinity, helping to rank potential inhibitors. | rsc.orgnih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation. | Determines the occupancy and stability of key hydrogen bonds predicted by docking. | nih.govbohrium.com |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively, while 2D NMR confirms the connectivity between atoms.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethanol (B145695) side chain. The pyrimidine (B1678525) ring itself has no attached protons. The methylene (B1212753) group adjacent to the pyrimidine ring (-CH₂-Ar) would appear as a triplet, coupled to the neighboring methylene group. The second methylene group, attached to the hydroxyl function (-CH₂-OH), would also appear as a triplet. The hydroxyl proton (-OH) typically presents as a broad singlet, although its chemical shift and multiplicity can be affected by solvent, concentration, and temperature. pitt.edu
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The pyrimdine ring is expected to show four signals: three for the carbon atoms bonded to chlorine and one for the carbon atom bonded to the ethanol side chain. The two carbon atoms of the ethanol chain will also give rise to separate signals at higher field (lower ppm values). nih.govspectrabase.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the coupling relationship between the two methylene groups in the ethanol chain. HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.
Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH₂-Ar | ~3.0 - 3.2 | Triplet (t) |
| ¹H | -CH₂-OH | ~3.8 - 4.0 | Triplet (t) |
| ¹H | -OH | Variable | Singlet (s, broad) |
| ¹³C | C2, C4, C6 (Pyrimidine) | ~160 - 170 | Singlet (s) |
| C5 (Pyrimidine) | ~120 - 130 | Singlet (s) | |
| -CH₂-Ar | ~30 - 35 | Singlet (s) | |
| -CH₂-OH | ~60 - 65 | Singlet (s) |
Mass Spectrometry (LC-MS, HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separating and identifying components in a mixture.
LC-MS: In LC-MS analysis, the compound is first separated from any impurities by HPLC, then introduced into the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. A key feature for this compound would be the characteristic isotopic pattern caused by the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in a cluster of peaks (M, M+2, M+4, M+6) with a specific intensity ratio, which is a strong indicator of a trichloro-substituted compound. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to four or five decimal places. This precision allows for the determination of the exact elemental formula, distinguishing it from other compounds that may have the same nominal mass. researchgate.net For example, HRMS can confirm the formula C₆H₅Cl₃N₂O.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Information Obtained | Expected Result for C₆H₅Cl₃N₂O |
|---|---|---|
| LC-MS (EI) | Molecular Weight and Isotopic Pattern | Cluster of peaks for the molecular ion [M]⁺ at m/z ~242, 244, 246, 248 due to chlorine isotopes. |
| HRMS (ESI) | Exact Mass and Elemental Formula | Calculated m/z for [M+H]⁺: 242.9517, confirming the formula C₆H₅Cl₃N₂O. researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. docbrown.info
The IR spectrum of this compound would exhibit several characteristic absorption bands:
A broad peak in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. nist.gov
Sharp peaks between 2850-3000 cm⁻¹ corresponding to the C-H stretching of the ethyl side chain.
Absorptions in the 1500-1600 cm⁻¹ range are characteristic of C=N and C=C stretching vibrations within the pyrimidine ring. mdpi.com
A strong C-O stretching band would appear around 1050-1150 cm⁻¹.
Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the C-Cl stretching vibrations. mdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=N/C=C (Pyrimidine ring) | Stretch | 1500 - 1600 |
| C-O (Alcohol) | Stretch | 1050 - 1150 |
| C-Cl | Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography could provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.
This analysis would yield exact data on:
Bond Lengths: The precise distances between bonded atoms.
Bond Angles: The angles formed between adjacent chemical bonds.
Torsional Angles: The dihedral angles that define the conformation of the molecule.
Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding from the ethanol's hydroxyl group, which dictates how the molecules are arranged in the solid state.
While no public crystal structure data for this specific compound is currently available, this method remains the gold standard for unambiguous solid-state structural elucidation.
Chromatographic Methods (HPLC, TLC) for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor reactions. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. By comparing the spots of the starting materials, the reaction mixture, and the purified product under UV light (at 254 nm), one can track the consumption of reactants and the formation of the product. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method used to determine the purity of the final compound with high precision. For pyrimidine derivatives, reversed-phase HPLC is commonly employed. researchgate.net The sample is passed through a column (typically C8 or C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The detector (e.g., UV-Vis at a specific wavelength like 254 nm) measures the concentration of the compound as it elutes from the column. The purity is calculated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. researchgate.net
Table 4: Summary of Chromatographic Methods
| Method | Primary Use | Typical Conditions |
|---|---|---|
| TLC | Reaction monitoring, qualitative purity check | Stationary Phase: Silica gel F₂₅₄; Mobile Phase: Hexane/Ethyl Acetate (B1210297) mixtures; Detection: UV lamp (254 nm). mdpi.com |
| HPLC | Quantitative purity assessment | Stationary Phase: Reversed-phase C18 column; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm. researchgate.netresearchgate.net |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
